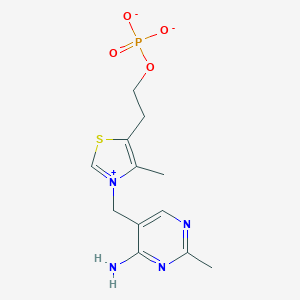
Thiamine monophosphate chloride
Vue d'ensemble
Description
Thiamine monophosphate chloride (TMP) is a derivative of thiamine (vitamin B1) that plays a crucial role in various biological processes. It is a phosphorylated form of thiamine and is involved in the metabolism of carbohydrates and amino acids. TMP is known for its stability and bioavailability, making it an important compound in the study of thiamine's physiological and pharmacological effects .
Synthesis Analysis
The synthesis of TMP and its derivatives has been explored in several studies. A notable derivative, S-Benzoylthiamine O-monophosphate, has been synthesized and shown to possess thiamine-like activity and improved absorption in organisms, especially when administered orally . Additionally, stable analogues of thiamine di- and triphosphate have been synthesized to probe new phosphorylation pathways, highlighting the importance of TMP in biochemical research .
Molecular Structure Analysis
The molecular structure of TMP and its complexes has been extensively studied using X-ray crystallography and spectroscopic methods. For instance, the crystal structure of complexes formed with heavy metals such as Hg(2+) has been solved, revealing the binding sites and the conformation of the ligands . Similarly, the structure of TMP in various anion salts has been characterized, showing the typical F conformation and the anion-bridging interactions involving the pyrimidine and thiazolium rings .
Chemical Reactions Analysis
TMP is known to interact with various metal ions, forming complexes that have been characterized by elemental analyses, conductivity measurements, and NMR spectroscopy. These interactions often involve the coordination of the metal ions to the N(1') of the pyrimidine ring of thiamine . The reaction of TMP with platinum compounds has also been studied, leading to the formation of metal complexes and salt-type compounds with distinct host-guest-like interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of TMP and its derivatives have been investigated through various analytical techniques. Polarographic methods have been proposed for estimating thiamine and its phosphate esters, including TMP, in samples . High-performance liquid chromatography has been utilized for the sensitive analysis of thiamine compounds, including TMP, in excitable tissues, which may be useful for studying the role of thiamine at the molecular level .
Relevant Case Studies
Several case studies have highlighted the importance of TMP in biological systems. For example, the interactions of TMP with polymeric halogenomercurate anions have been studied, revealing the structural features of the resulting complexes and their potential biological implications . The coordination of thiamine diphosphate with methylphenyltin dichloride, which involves the terminal phosphate group, provides insights into the coordination chemistry of thiamine phosphates .
Applications De Recherche Scientifique
Nutrition
- Field : Nutrition
- Application : Thiamine monophosphate chloride is used as a source of vitamin B1 for nutritional purposes in food supplements .
- Method of Application : The compound is added to food supplements as a source of vitamin B1 .
- Results : The addition of Thiamine monophosphate chloride to food supplements helps in fulfilling the nutritional requirement of vitamin B1 .
Analytical Chemistry
- Field : Analytical Chemistry
- Application : Thiamine monophosphate chloride dihydrate is used as a standard in high-performance liquid chromatography (HPLC) to quantify thiamine in plant exudates .
- Method of Application : The compound is used in HPLC, a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .
- Results : The use of Thiamine monophosphate chloride in HPLC allows for the accurate quantification of thiamine in plant exudates .
Biochemistry
- Field : Biochemistry
- Application : Thiamine monophosphate (TMP) is used as a substrate of thiamine-phosphate kinase (EC 2.7.4.16) and a precursor of thiamine pyrophosphate (TPP) . TPP is a coenzyme involved in the catabolism of sugars and amino acids .
- Method of Application : TMP acts as an intermediate in the hydrolysis of thiamine pyrophosphate to thiamine . It is also enzymatically synthesized by thiamine-phosphate pyrophosphorylase, which combines thiazole in its monophosphate form and pyrimidine as a pyrophosphate .
Wine Production
- Field : Applied Microbiology and Biotechnology
- Application : Thiamine plays an essential role during the wine alcoholic fermentation process . It not only acts as a cofactor for several enzymes involved in various metabolic pathways, including those leading to the production of wine-relevant flavor compounds, but also aids yeast survival via thiamine-dependent stress protection functions .
- Method of Application : Thiamine is added during the fermentation process to support yeast growth and ensure complete fermentation .
- Results : The addition of Thiamine impacts the fermentation kinetics and wine’s sensory properties .
Crop Improvement
- Field : Crop Science
- Application : Thiamine is being investigated for its potential as a crop protection molecule in plants . It plays an essential role in plant growth and disease protection .
- Method of Application : Thiamine is applied to crops to enhance their resistance to biotic and abiotic stresses .
- Results : The application of Thiamine has shown to improve the overall health and yield of crops .
Safety And Hazards
Orientations Futures
Phosphorylation chemistry, which includes the study of compounds like Thiamine monophosphate chloride, is an essential methodology with significant impact on the biological sciences . The wide medical application of thiamine and its synthetic forms, including Thiamine monophosphate chloride, makes this topic of high importance for medicine and pharmacology, including the therapy of neurodegenerative diseases .
Propriétés
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl dihydrogen phosphate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N4O4PS.ClH/c1-8-11(3-4-20-21(17,18)19)22-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H3-,13,14,15,17,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGWNSHJDUEHNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOP(=O)(O)O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN4O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6046397 | |
| Record name | Thiamine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Monophosphothiamine | |
CAS RN |
532-40-1 | |
| Record name | Thiamine monophosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=532-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monophosphothiamine [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532401 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monophosphothiamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thiamine monophosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6046397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Monophosphothiamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MONOPHOSPHOTHIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P712T71Q3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Acetylamino)-2-[2-[2-nitro-3-(phenylmethoxy)phenyl]-2-oxoethyl]propanedioic Acid 1,3-Diethyl Ester](/img/structure/B146112.png)
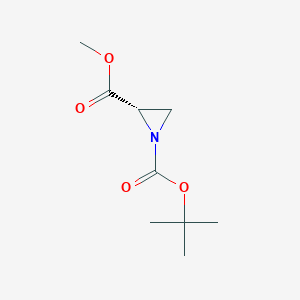
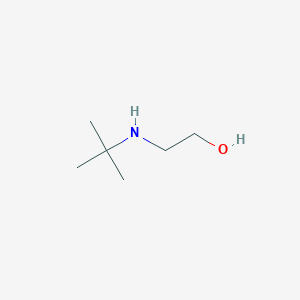
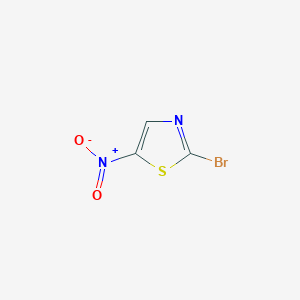



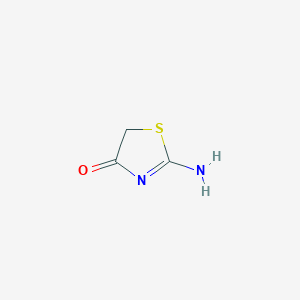
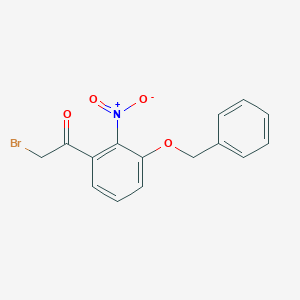
![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2S*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B146132.png)



